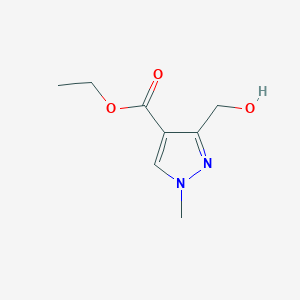
Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an ethyl group, a hydroxymethyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the pyrazole ring. The presence of the hydroxymethyl and ethyl groups could potentially introduce steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. The hydroxymethyl group could potentially undergo reactions like oxidation or reduction, while the carboxylate ester group could be involved in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar hydroxymethyl and carboxylate ester groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Cyclization and Isomerism : Research has demonstrated the utility of Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate derivatives in synthesizing fluorinated dihydroazolo[1,5-a]pyrimidines. These compounds exhibit interesting ring-chain isomerism, highlighting their potential in creating structurally diverse molecules for further chemical exploration (Goryaeva et al., 2009).
Heterocyclic Chemistry : The compound has been used as a precursor for synthesizing various heterocyclic compounds, such as pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, which are crucial in developing new chemical entities with potential applications in medicinal chemistry (Ghozlan et al., 2014).
Development of New Chemical Entities
Inhibitors and Dyes : Research into bipyrazole derivatives, synthesized from this compound, has shown promising results as corrosion inhibitors for steel in acidic media. These findings open up avenues for the compound's use in industrial applications to prevent corrosion (Zarrok et al., 2012).
Antiviral Activities : A notable application is in the synthesis of ethyl 5-hydroxyindole-3-carboxylates, which have been evaluated for their anti-hepatitis B virus (HBV) activities. This research indicates the compound's potential as a building block in developing new antiviral agents (Zhao et al., 2006).
Organic Synthesis and Catalysis : The compound has also played a role in phosphine-catalyzed annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines. This demonstrates its utility in organic synthesis and catalysis, providing a pathway to diverse and complex organic molecules (Zhu et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4,11H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXGAYNYDCFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)


![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)





![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)


![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)
